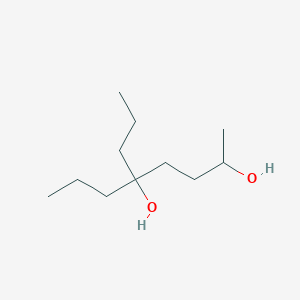
N3Ac-OPhOMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3Ac-OPhOMe is a click chemistry reagent containing an azide group . It is used for the research of various biochemical . The chemical name of this compound is 4-Methoxyphenyl 2-azidoacetate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H9N3O3 . The molecular weight is 207.19 g/mol .作用機序
Target of Action
N3Ac-OPhOMe is a click chemistry reagent containing an azide group
Mode of Action
As a click chemistry reagent, it likely interacts with its targets through a cycloaddition reaction that forms a covalent bond . This allows for the modification of the target molecule, potentially altering its function or properties.
Biochemical Pathways
Given its role as a click chemistry reagent, it can be inferred that it may be involved in a variety of biochemical pathways depending on the specific targets it modifies .
Result of Action
As a click chemistry reagent, it is likely used to modify target molecules, which could result in changes to their function or properties .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence its reactivity and effectiveness .
生化学分析
Biochemical Properties
N3Ac-OPhOMe plays a crucial role in various biochemical reactions, particularly in click chemistry. This compound interacts with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions. The azide group in this compound reacts with terminal alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making this compound an invaluable tool for bioconjugation and labeling studies .
Cellular Effects
This compound influences various cellular processes by facilitating the modification of proteins and other biomolecules. This compound can be used to label specific proteins within cells, allowing researchers to track their localization, interactions, and functions. Additionally, this compound can impact cell signaling pathways and gene expression by modifying key signaling proteins and transcription factors. These modifications can alter cellular metabolism and other critical cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in azide-alkyne cycloaddition reactions. The azide group in this compound forms a covalent bond with terminal alkynes in the presence of a copper catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of proteins and other biomolecules. This compound can also inhibit or activate enzymes by modifying their active sites or regulatory domains, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in protein localization, interactions, and activity, which can impact overall cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively label and modify specific proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including cellular stress, apoptosis, and organ damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modification and bioconjugation. This compound interacts with enzymes and cofactors involved in azide-alkyne cycloaddition reactions, leading to the formation of stable triazole linkages. These modifications can affect metabolic flux and metabolite levels by altering the activity and interactions of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. This compound can be targeted to specific cellular compartments or tissues, allowing for precise modification of proteins and other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that this compound modifies the intended proteins and biomolecules, leading to precise and controlled biochemical effects .
特性
IUPAC Name |
(4-methoxyphenyl) 2-azidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCXKHGBUBDDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
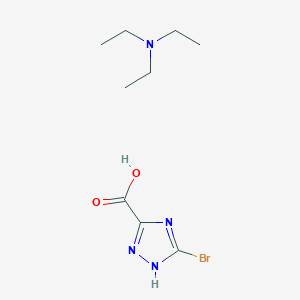
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)
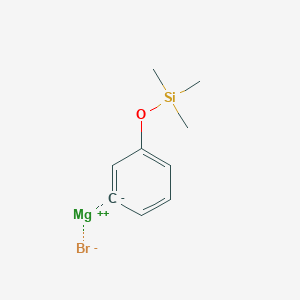
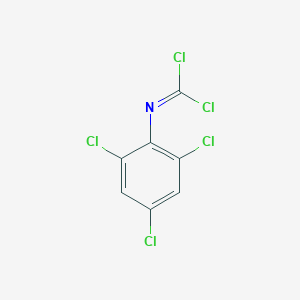

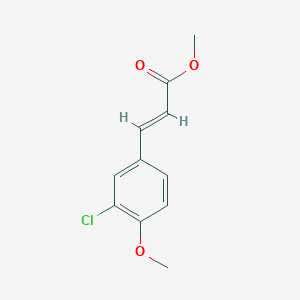
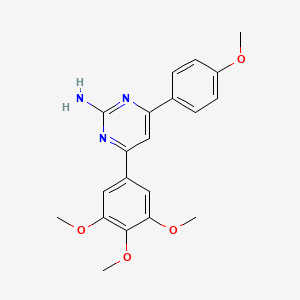
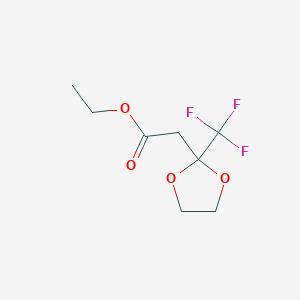
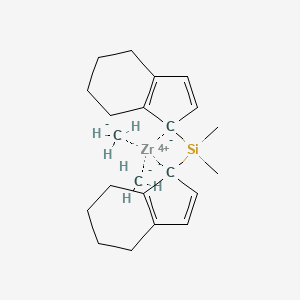
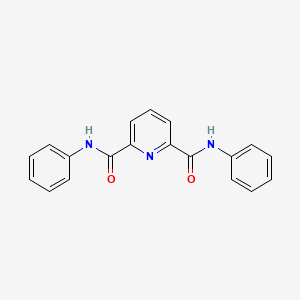
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)

